molecular formula C20H19N3O3S2 B11090345 2-[(4-methylphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-[(4-methylphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11090345
M. Wt: 413.5 g/mol
InChI Key: KORQQLPZJVYQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-METHYLPHENYL)SULFONYL]-N-(1,3-THIAZOL-2-YL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a sulfonyl group, a thiazole ring, and an isoquinoline moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)SULFONYL]-N-(1,3-THIAZOL-2-YL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Isoquinoline Formation: The isoquinoline moiety is synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the sulfonylated thiazole with the isoquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)SULFONYL]-N-(1,3-THIAZOL-2-YL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-METHYLPHENYL)SULFONYL]-N-(1,3-THIAZOL-2-YL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)SULFONYL]-N-(1,3-THIAZOL-2-YL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHYLPHENYL)SULFONYL]-N-(1,3-THIAZOL-2-YL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to its combination of functional groups, which contribute to its broad spectrum of biological activities and potential therapeutic applications. The presence of the sulfonyl group, thiazole ring, and isoquinoline moiety allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C20H19N3O3S2/c1-14-6-8-17(9-7-14)28(25,26)23-13-16-5-3-2-4-15(16)12-18(23)19(24)22-20-21-10-11-27-20/h2-11,18H,12-13H2,1H3,(H,21,22,24)

InChI Key

KORQQLPZJVYQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.